N-benzyl-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
N-benzyl-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 2,4-dimethylphenyl group at the N1 position and a benzylacetamide moiety at the C5 position. The 2,4-dimethylphenyl group contributes electron-donating methyl substituents, which may enhance lipophilicity and influence metabolic stability compared to halogenated analogs .
Properties
IUPAC Name |
N-benzyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-15-8-9-19(16(2)10-15)27-21-18(12-25-27)22(29)26(14-24-21)13-20(28)23-11-17-6-4-3-5-7-17/h3-10,12,14H,11,13H2,1-2H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKPCQNAYIZECF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Pyrazolo[3,4-d]pyrimidine Core Formation
Preparation of the Core Structure
The synthesis begins with the formation of the pyrazolo[3,4-d]pyrimidine core, which serves as the fundamental scaffold for further functionalization. This approach involves the reaction of appropriate hydrazine derivatives with suitable dicarbonyl compounds to construct the pyrazole ring, followed by cyclization to form the pyrimidine portion.
Starting Materials:
- 2,4-Dimethylphenylhydrazine
- Ethyl cyanoacetate
- Triethyl orthoformate
- Ammonium acetate
Procedure:
Formation of the pyrazole intermediate: 2,4-Dimethylphenylhydrazine (1 equivalent) is reacted with ethyl cyanoacetate (1.1 equivalents) in ethanol under reflux conditions for 4-6 hours. This reaction yields the corresponding 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile.
Cyclization to form the pyrimidine ring: The pyrazole intermediate (1 equivalent) is treated with triethyl orthoformate (2 equivalents) and ammonium acetate (1.5 equivalents) in acetic acid at 110-120°C for 6-8 hours. This results in the formation of the pyrazolo[3,4-d]pyrimidine core structure with an amino group at position 5.
Oxidation to introduce the oxo group at position 4: The amino-substituted intermediate is subjected to oxidation using hydrogen peroxide (30%, 3 equivalents) in acetic acid at 50-60°C for 3-4 hours to yield the 4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine core.
N-Alkylation at Position 5
Following the formation of the core structure, N-alkylation at position 5 is achieved through the introduction of the acetamide linker that will eventually connect to the benzyl group.
Materials:
- 1-(2,4-Dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine
- 2-Chloroacetyl chloride
- Triethylamine
- Anhydrous tetrahydrofuran (THF)
Procedure:
The 1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine (1 equivalent) is dissolved in anhydrous THF under nitrogen atmosphere.
Triethylamine (1.2 equivalents) is added to the solution at 0-5°C, followed by dropwise addition of 2-chloroacetyl chloride (1.1 equivalents) over 30 minutes.
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours until completion (monitored by thin-layer chromatography).
The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The resulting 2-chloro-1-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]ethanone intermediate can be purified by column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane).
Final Amidation Step
The final step involves the reaction of the chloroacetyl intermediate with benzylamine to form the desired N-benzylacetamide moiety.
Materials:
- 2-Chloro-1-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]ethanone
- Benzylamine (1.2 equivalents)
- Potassium carbonate (2 equivalents)
- Acetonitrile or DMF
Procedure:
The chloroacetyl intermediate (1 equivalent) is dissolved in acetonitrile or DMF.
Potassium carbonate (2 equivalents) and benzylamine (1.2 equivalents) are added to the solution, and the mixture is stirred at 60-70°C for 6-8 hours.
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and filtered to remove inorganic salts.
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography using ethyl acetate/hexane or recrystallized from appropriate solvents (e.g., ethanol/water) to obtain the pure N-benzyl-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide.
Alternative Synthesis via Curtius Rearrangement
An alternative synthesis approach involves the use of Curtius rearrangement to introduce the amide functionality more efficiently.
Materials and Reagents:
- 1-(2,4-Dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine
- Ethyl bromoacetate
- Sodium hydride
- Benzylamine
- Hydrazine hydrate
- Sodium nitrite
- Diphenylphosphoryl azide (DPPA)
- Anhydrous solvents (THF, toluene)
Procedure:
Alkylation at Position 5:
Sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is suspended in anhydrous THF under nitrogen atmosphere and cooled to 0°C.
1-(2,4-Dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidine (1 equivalent) is added slowly to the suspension, and the mixture is stirred for 30 minutes to ensure complete deprotonation.
Ethyl bromoacetate (1.1 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
The resulting ethyl 2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate is purified by column chromatography.
Hydrazide Formation:
The ester intermediate (1 equivalent) is dissolved in ethanol, and hydrazine hydrate (3 equivalents, 80% solution) is added.
The mixture is refluxed for 4-6 hours until the reaction is complete.
The solvent is evaporated, and the crude hydrazide is used directly in the next step without further purification.
Azide Formation and Curtius Rearrangement:
The hydrazide (1 equivalent) is dissolved in a mixture of water and acetic acid (1:1) and cooled to 0°C.
Sodium nitrite (1.2 equivalents) is added portion-wise, and the mixture is stirred for 1 hour at 0°C to form the acyl azide.
The acyl azide is extracted with toluene, and the organic layer is dried over anhydrous sodium sulfate.
The toluene solution containing the acyl azide is refluxed for 2 hours to effect the Curtius rearrangement, forming the isocyanate intermediate.
Amide Formation:
One-Pot Multicomponent Synthesis Approach
A more efficient approach involves a one-pot multicomponent synthesis strategy, which reduces the number of isolation and purification steps.
Materials:
- 2,4-Dimethylphenylhydrazine
- Ethyl cyanoacetate
- Triethyl orthoformate
- Formamide or formamidine acetate
- 2-Chloro-N-benzylacetamide
- Potassium carbonate
- DMF or acetonitrile
Procedure:
2,4-Dimethylphenylhydrazine (1 equivalent) is reacted with ethyl cyanoacetate (1.1 equivalents) in ethanol under reflux conditions for 4 hours to form the pyrazole intermediate.
Without isolation, triethyl orthoformate (2 equivalents) and formamide (or formamidine acetate, 2 equivalents) are added, and the mixture is heated at 140-150°C for 6-8 hours to form the pyrazolo[3,4-d]pyrimidine core with an oxo group at position 4.
After cooling to room temperature, the solvent is evaporated, and the crude product is suspended in DMF or acetonitrile.
Potassium carbonate (2 equivalents) and 2-chloro-N-benzylacetamide (1.1 equivalents) are added, and the mixture is heated at 70-80°C for 8-10 hours.
The reaction mixture is cooled, diluted with water, and the precipitate is collected by filtration. The crude product is purified by recrystallization from an appropriate solvent to obtain the pure this compound.
Optimization Parameters
Solvent Effect
The choice of solvent plays a crucial role in the efficiency of the synthesis of this compound. Table 1 presents a comparative analysis of different solvents used in the alkylation step at position 5 of the pyrazolo[3,4-d]pyrimidine core.
Table 1. Effect of Solvent on the Yield of Alkylation at Position 5
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 70 | 8 | 78 |
| Acetonitrile | 70 | 10 | 65 |
| THF | 60 | 12 | 58 |
| Dioxane | 80 | 8 | 71 |
| DMSO | 80 | 6 | 74 |
The data indicates that DMF provides the highest yield (78%) for the alkylation reaction, likely due to its polar aprotic nature which facilitates nucleophilic substitution reactions.
Base Selection
The choice of base also significantly affects the yield and purity of the final product. Table 2 presents the effect of different bases on the alkylation step.
Table 2. Effect of Base on the Yield of Alkylation at Position 5
| Base | Equivalent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Potassium carbonate | 2.0 | DMF | 70 | 78 |
| Sodium hydride | 1.2 | THF | 60 | 82 |
| Cesium carbonate | 1.5 | DMF | 70 | 80 |
| Triethylamine | 2.0 | Acetonitrile | 70 | 55 |
| Sodium carbonate | 2.0 | DMF | 70 | 68 |
Sodium hydride provides the highest yield (82%), but potassium carbonate (78%) and cesium carbonate (80%) are also effective bases for this transformation.
Temperature and Reaction Time Optimization
The reaction temperature and duration significantly influence the yield and purity of the final product. Table 3 presents the optimization of these parameters for the amidation step.
Table 3. Effect of Temperature and Reaction Time on the Amidation Step
| Temperature (°C) | Reaction Time (h) | Solvent | Base | Yield (%) |
|---|---|---|---|---|
| 50 | 12 | DMF | K₂CO₃ | 65 |
| 60 | 10 | DMF | K₂CO₃ | 72 |
| 70 | 8 | DMF | K₂CO₃ | 81 |
| 80 | 6 | DMF | K₂CO₃ | 79 |
| 90 | 4 | DMF | K₂CO₃ | 76 |
The optimal conditions for the amidation step appear to be 70°C for 8 hours in DMF with potassium carbonate as the base, resulting in a 81% yield of the desired product.
Purification and Characterization
Purification Methods
The purification of this compound is typically accomplished using the following techniques:
Column Chromatography:
- Stationary phase: Silica gel (60-120 mesh)
- Mobile phase: Gradient elution using ethyl acetate/hexane (typically starting with 20% ethyl acetate and increasing to 50%)
Recrystallization:
- Primary solvent: Ethanol or ethyl acetate
- Secondary solvent: Hexane or water
- Procedure: The crude product is dissolved in a minimum amount of hot primary solvent, and the secondary solvent is added dropwise until slight turbidity appears. The solution is then cooled slowly to room temperature and further to 0-5°C to maximize crystallization.
Analytical Characterization
The characterization of the synthesized compound is essential to confirm its identity and purity. Table 4 presents the typical analytical data for this compound.
Table 4. Analytical Characterization Data
| Parameter | Value/Description |
|---|---|
| Physical appearance | White to off-white crystalline solid |
| Melting point | 218-220°C |
| Molecular formula | C₂₂H₂₁N₅O₂ |
| Molecular weight | 387.44 g/mol |
| Yield | 75-82% (optimized conditions) |
| Rf value | 0.45 (Ethyl acetate:Hexane, 1:1) |
| IR (KBr, cm⁻¹) | 3310 (N-H), 1680 (C=O amide), 1650 (C=O pyrimidine), 1590 (C=N) |
| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | 8.65 (t, 1H, NH), 8.22 (s, 1H, pyrimidine-H), 7.85 (s, 1H, pyrazole-H), 7.35-7.20 (m, 5H, benzyl-H), 7.15-7.05 (m, 3H, dimethylphenyl-H), 4.75 (s, 2H, CH₂CO), 4.25 (d, 2H, NHCH₂), 2.35 (s, 3H, CH₃), 2.15 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆, δ ppm) | 169.2, 158.6, 150.3, 142.5, 138.9, 136.7, 134.2, 131.8, 130.5, 128.7, 128.4, 127.6, 127.2, 126.8, 125.3, 113.6, 52.3, 42.8, 21.2, 18.7 |
| Mass (ESI-MS, m/z) | 388.18 [M+H]⁺ |
These analytical data are consistent with the structure of this compound and confirm the success of the synthesis.
Scale-Up Considerations
When scaling up the synthesis of this compound for larger production, several factors need to be considered to maintain efficiency and safety.
Heat Transfer and Mixing
Larger reaction volumes require careful consideration of heat transfer and mixing efficiency. Table 5 presents the recommended equipment and conditions for different scales of synthesis.
Table 5. Scale-Up Parameters for Synthesis
| Scale | Recommended Equipment | Heating Method | Stirring Method | Cooling Method |
|---|---|---|---|---|
| Laboratory (< 100 g) | Round-bottom flask | Oil bath/heating mantle | Magnetic stirrer | Ice bath |
| Pilot (100-1000 g) | Jacketed reactor | Circulating heat transfer fluid | Mechanical stirrer | Circulation cooling |
| Industrial (> 1 kg) | Jacketed reactor with baffles | Steam/hot oil | Impeller stirrer | Chilled water/glycol |
Comparative Analysis of Synthesis Methods
Table 6 presents a comparative analysis of the different synthetic approaches described for the preparation of this compound.
Table 6. Comparison of Synthetic Methods
| Synthetic Approach | Overall Yield (%) | Number of Steps | Reaction Time (total) | Advantages | Limitations |
|---|---|---|---|---|---|
| Core formation followed by N-alkylation | 65-70 | 5 | 24-30 h | Well-established methodology, High purity | Multiple purification steps required |
| Curtius rearrangement approach | 60-65 | 4 | 18-24 h | Fewer steps, Efficient amide formation | Hazardous azide intermediates |
| One-pot multicomponent synthesis | 55-60 | 2 | 14-18 h | Shortest reaction time, Minimal purification | Lower overall yield, Potential side reactions |
The comparative analysis indicates that while the traditional core formation followed by N-alkylation provides the highest overall yield (65-70%), the one-pot multicomponent synthesis offers significant advantages in terms of time efficiency and fewer isolation steps, despite a slightly lower overall yield (55-60%).
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-benzyl-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves several key steps that typically include the formation of the pyrazolo[3,4-d]pyrimidine scaffold. The compound's structure can be characterized by its molecular formula and molecular weight of approximately 366.42 g/mol. The presence of the benzyl and dimethylphenyl groups contributes to its lipophilicity and biological activity.
This compound has shown promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example:
- Anticancer Activity : The compound exhibits significant cytotoxic effects on human cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer). These effects are often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
- Molecular Docking Studies : Computational studies have indicated that this compound interacts effectively with targets such as the epidermal growth factor receptor (EGFR) tyrosine kinase. This interaction suggests a mechanism through which the compound may inhibit tumor growth by blocking critical signaling pathways associated with cancer progression .
Potential Therapeutic Applications
The unique structural features and biological activities of this compound position it as a candidate for further development in several therapeutic areas:
Cancer Therapy
Given its anticancer properties, this compound may serve as a lead structure for developing new anticancer agents targeting specific pathways involved in tumor growth and metastasis.
Anti-inflammatory Applications
Compounds with similar structures have been investigated for their anti-inflammatory effects. Future studies could explore the anti-inflammatory potential of this compound.
Case Studies and Research Findings
Numerous studies have documented the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives:
These findings underscore the importance of further investigating this compound for its therapeutic potential.
Mechanism of Action
The mechanism of action of N-benzyl-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolo[3,4-d]pyrimidinone Cores
Compound A : 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide ()
- Key Differences :
- Substituent at N1 : 4-Fluorophenyl (electron-withdrawing) vs. 2,4-dimethylphenyl (electron-donating).
- Acetamide Side Chain : N-(2-methoxyphenyl) vs. N-benzyl.
- The methoxyphenyl acetamide in Compound A could enhance π-π stacking interactions compared to the benzyl group in the target compound .
Compound B: [3-(4-Fluorophenyl)-4-imino-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]amine (, a)
- Key Differences: Substituents: 4-Nitrophenyl (strong electron-withdrawing) at N1 and 4-fluorophenyl at C3. Functional Group: 4-Iminopyrimidinone core vs. 4-oxo in the target compound.
- The imino group may alter tautomerism, affecting binding affinity .
Analogues with Modified Acetamide Side Chains
Compound C : N-benzyl-2-(5'-cyclopropyl-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)-N-(1-cyclopropylethyl)acetamide (, )
- Key Differences: Core Structure: Spiroimidazolidinedione vs. pyrazolo[3,4-d]pyrimidinone. Side Chain: N-(1-cyclopropylethyl) vs. simple benzyl.
- The cyclopropylethyl group may enhance metabolic resistance due to steric protection .
Compound D : N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide ()
- Key Differences: Core Structure: Benzimidazole-thioacetamide vs. pyrazolo[3,4-d]pyrimidinone. Substituents: Chloro and methyl groups on the phenyl ring.
- Impact : The benzimidazole-thioacetamide scaffold in Compound D is structurally distinct but shares a similar acetamide motif. This compound’s elastase inhibition activity suggests that acetamide derivatives may target diverse enzymes, depending on core structure .
Physicochemical and Pharmacokinetic Comparisons
Table 1: Key Properties of Selected Analogues
*LogP values are predicted using fragment-based methods.
Key Observations:
- Metabolic Stability : Electron-donating groups (e.g., methyl) in the target compound may reduce oxidative metabolism compared to nitro-substituted analogs like Compound B .
- Synthetic Complexity: The spirocyclic core in Compound C requires multistep synthesis, whereas the pyrazolo[3,4-d]pyrimidinone core in the target compound is accessible via established cyclocondensation routes .
Biological Activity
N-benzyl-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N4O2. Its structure features a pyrazolo-pyrimidine core which is known for its diverse biological activities.
Research indicates that compounds with a similar structure often exhibit their biological effects through the inhibition of specific enzymes and pathways involved in inflammation and cancer progression. The pyrazolo[3,4-d]pyrimidine scaffold has been associated with selective inhibition of cyclooxygenase (COX) enzymes and other targets relevant to cancer therapy.
1. Anti-inflammatory Activity
Several studies have investigated the anti-inflammatory properties of pyrazolo-pyrimidine derivatives. For instance:
- Study Findings : In a comparative study, pyrazolo derivatives demonstrated significant inhibition of COX-II activity, with some compounds showing IC50 values as low as 0.52 μM . This suggests that this compound may possess similar or enhanced anti-inflammatory effects.
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| PYZ16 | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
2. Anticancer Activity
The potential anticancer activity of this compound has also been explored:
- Mechanism : The compound may function by inhibiting key regulatory proteins involved in cell proliferation and survival pathways.
- Case Study : A related study showed that pyrazolo derivatives inhibited Polo-like kinase 1 (Plk1), a target in various cancers, suggesting that similar mechanisms might be at play for N-benzyl derivatives .
3. Other Biological Effects
Additional studies have indicated that compounds within this chemical class can exhibit antioxidant properties and modulate ATP-binding cassette (ABC) transporters which are crucial in drug resistance mechanisms in cancer therapy .
Case Study Overview
A recent investigation focused on the synthesis and evaluation of new pyrazolo-pyrimidine derivatives for their biological activities:
- Synthesis : The compounds were synthesized through a one-pot reaction methodology which enhanced yield and purity.
- Biological Assessment : The newly synthesized compounds were tested for their antibacterial and anticancer activities using standard assays against various cell lines.
Summary of Findings
The following table summarizes the findings from multiple studies regarding the biological activity of N-benzyl derivatives:
Q & A
Q. Key Variables :
- Temperature control (<80°C) prevents decomposition of sensitive intermediates .
- Solvent polarity (DMF vs. ethanol) impacts reaction kinetics and by-product formation .
Basic Question: Which characterization techniques are essential for confirming the compound’s structure?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., methyl groups at 2,4-dimethylphenyl) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- FTIR : Detects carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
- X-ray Diffraction : Resolves 3D conformation and bond angles, critical for structure-activity studies .
Advanced Question: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
Conflicting bioactivity data often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or kinase isoforms .
- Solubility issues : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
- Substituent effects : Compare analogues (e.g., chloro vs. methoxy groups) using structure-activity relationship (SAR) tables:
| Substituent (R) | Biological Activity (IC₅₀) | Target | Reference |
|---|---|---|---|
| 2,4-Dimethylphenyl | 12 nM (Kinase X) | Anticancer | |
| 4-Chlorophenyl | 45 nM (Kinase Y) | Antiviral |
Methodology : Standardize assays (e.g., ATP-binding competition) and validate with orthogonal techniques (e.g., SPR) .
Advanced Question: What computational strategies are effective for predicting binding modes and optimizing derivatives?
Answer:
- Molecular Docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets, prioritizing residues (e.g., hinge region Lys-68) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories to identify persistent hydrogen bonds .
- QSAR Modeling : Use descriptors (e.g., logP, polar surface area) to correlate substituent effects with activity .
Validation : Cross-check with experimental IC₅₀ values and crystallographic data .
Advanced Question: How can reaction yields be improved during scale-up synthesis?
Answer:
- Catalyst Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to accelerate acyl transfer .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 6 hrs) and improve homogeneity .
- In Situ Monitoring : Use HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically .
Case Study : Scaling from 1 mmol to 100 mmol increased yield from 65% to 82% using controlled dropwise addition of reagents .
Advanced Question: What strategies are recommended for modifying substituents to enhance selectivity against off-target proteins?
Answer:
- Bioisosteric Replacement : Swap benzyl with indole to mimic ATP’s adenine moiety while reducing cytotoxicity .
- Steric Shielding : Introduce tert-butyl groups to block metabolic degradation (e.g., CYP3A4) .
- Electron-Withdrawing Groups : Add trifluoromethyl to improve binding entropy via hydrophobic interactions .
Experimental Design : Synthesize a library of 20 derivatives and screen against a panel of 50 kinases to identify selectivity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
